N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused thiazolopyridine core linked to a dihydropyridazine moiety and a furan-2-carboxamide group. The compound’s design emphasizes rigidity and hydrogen-bonding capacity, which may enhance target binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[5-(1-methyl-6-oxopyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-21-14(23)5-4-11(20-21)16(25)22-7-6-10-13(9-22)27-17(18-10)19-15(24)12-3-2-8-26-12/h2-5,8H,6-7,9H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQLYUUWYRSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name is N-[5-(1-methyl-6-oxopyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide. Its molecular formula is C18H16N6O3S with a molecular weight of 396.43 g/mol. The compound is characterized by a furan ring and a thiazolo-pyridine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may act as direct inhibitors of coagulation factors such as Factor Xa (FXa). Inhibitors targeting FXa are promising for anticoagulant therapy due to their ability to prevent thrombus formation without the complications associated with traditional anticoagulants like heparin .
Anticoagulant Activity
Studies have shown that derivatives of similar compounds exhibit significant anticoagulant properties. For instance, a related dicarboxamide derivative demonstrated an inhibition constant () of 135 nM for FXa and showed selectivity over other coagulation enzymes . This suggests that the compound may also possess similar anticoagulant properties.
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial activity. Research indicates that thiazole derivatives exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on the target compound's antimicrobial efficacy is limited, its structural components suggest potential activity based on SAR studies conducted on related compounds .
Case Studies and Research Findings
- Anticoagulant Efficacy : A study involving the synthesis of various dicarboxamide derivatives highlighted the relationship between structural modifications and FXa inhibition potency. The results indicated that specific substitutions at the thiazole ring enhanced the inhibitory activity against FXa .
- Antimicrobial Studies : In a study focused on thiazole derivatives, researchers synthesized several compounds and tested their antimicrobial properties against different bacterial strains. The findings indicated that certain modifications led to improved efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this compound reveals critical insights:
| Structural Feature | Activity Impact |
|---|---|
| Furan ring | Essential for bioactivity |
| Thiazole substitution | Modulates binding affinity to target proteins |
| Carbonyl groups | Influences solubility and stability |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Core Heterocycles : The target compound shares the tetrahydrothiazolo[5,4-c]pyridine scaffold with the methylsulfonyl analog in , but replaces the isoxazole group with a dihydropyridazine-carbonyl moiety.
- The fluoro-dihydropyridinone in enhances polarity and may improve bioavailability via halogen bonding .
NMR Profiles ():
Comparative ¹H NMR studies of analogs (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the dihydropyridazine-carbonyl group would likely perturb shifts in these regions, similar to the fluoro-dihydropyridinone in . The furan-2-carboxamide’s aromatic protons may resonate near δ 7.5–8.0 ppm, aligning with thiophene signals in (δ 7.2–7.8 ppm) .
Physicochemical and Pharmacokinetic Predictions
Q & A
Q. What are the critical steps in synthesizing N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization reactions under controlled temperatures (60–80°C) using solvents like DMF or dichloromethane .
- Step 2 : Introduction of the 1-methyl-6-oxopyridazine moiety via a coupling reaction, often employing carbodiimide-based catalysts (e.g., EDC/HOBt) .
- Step 3 : Final amidation with furan-2-carboxylic acid derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions and ring fusion patterns. Key signals include δ ~8.1 ppm (furan protons) and δ ~2.5 ppm (methyl groups) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 485.94 for C₂₂H₂₀ClN₅O₄S) to verify molecular formula .
- HPLC : Retention time consistency and peak symmetry (≥95% purity) using a 0.1% TFA mobile phase .
Q. What functional groups influence the compound’s reactivity and stability?
- Methodological Answer :
- Thiazolo-pyridine core : Sensitive to acidic hydrolysis; requires neutral pH during storage .
- 1-Methyl-6-oxopyridazine : Participates in nucleophilic substitutions; susceptible to redox reactions under harsh conditions .
- Furan-2-carboxamide : Enhances solubility in polar aprotic solvents (e.g., DMSO) but prone to photodegradation; store in amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed optimal yields at 70°C, 1.2 eq EDC, and DMF as solvent .
- In-situ Monitoring : Employ FTIR to track carbonyl (C=O) stretching (~1700 cm⁻¹) during coupling reactions, halting reactions at >90% conversion .
- Byproduct Mitigation : Add molecular sieves to absorb water in amidation steps, reducing side-product formation .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Purity Analysis : Re-evaluate compound batches via LC-MS to rule out impurities (e.g., dehalogenated byproducts) that may skew IC₅₀ values .
- Assay Standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogues : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) and identify critical pharmacophores .
Q. What computational and experimental strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys33, Asp184) may form hydrogen bonds with the pyridazine carbonyl .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to validate predicted affinities from docking studies .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
